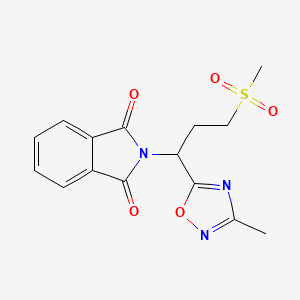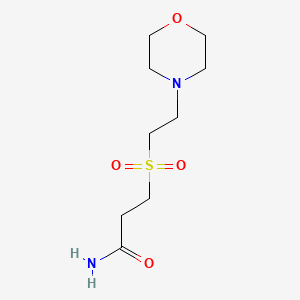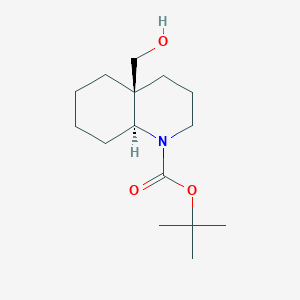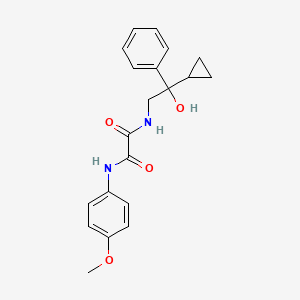![molecular formula C22H30N4O2 B2588830 N-Benzyl-4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide CAS No. 2380062-10-0](/img/structure/B2588830.png)
N-Benzyl-4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that likely contains a benzyl group (a benzene ring attached to a CH2 group), a piperidine ring (a six-membered ring with one nitrogen atom and five carbon atoms), and a carboxamide group (a carbonyl group (C=O) attached to a nitrogen atom). The tert-butylpyridazin-3-yl and oxymethyl groups are also present .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through various organic reactions, including nucleophilic substitution, reduction, and cyclization . The yields can vary widely depending on the specific conditions and reactants used .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry . These techniques can provide information about the types and numbers of atoms in the molecule, as well as their connectivity.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the carboxamide group might be involved in acid-base reactions, while the benzyl group might undergo electrophilic aromatic substitution reactions .Mechanism of Action
Future Directions
properties
IUPAC Name |
N-benzyl-4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-22(2,3)19-9-10-20(25-24-19)28-16-18-11-13-26(14-12-18)21(27)23-15-17-7-5-4-6-8-17/h4-10,18H,11-16H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVZTTAPUQHSEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-[3-(2,3-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B2588747.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide](/img/no-structure.png)
![4-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}-3-(morpholin-4-yl)-4-oxobutanoic acid](/img/structure/B2588753.png)
![[rac-(1R,5S)-5-(hydroxymethyl)bicyclo[3.1.0]hexan-1-yl]methanol, cis](/img/structure/B2588754.png)
![2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrobromide](/img/structure/B2588755.png)
![3-[(2,4-Difluorophenoxy)methyl]benzohydrazide](/img/structure/B2588758.png)





![N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2588767.png)
